(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one
Description
The compound “(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one” is a synthetic indole derivative characterized by a hydroxyimino (=N–OH) group at position 3 of the indole ring and a 4-methoxybenzyl substituent at the N1 position. The Z-configuration of the hydroxyimino group is critical for maintaining stereoelectronic interactions that influence binding affinity to biological targets .
The compound’s molecular formula is C₁₅H₁₃N₃O₃, with a molecular weight of 268.27 g/mol.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-nitrosoindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYBXPYKZGTPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolone Core: This step involves the cyclization of an appropriate precursor to form the indolone structure.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the indolone core with a methoxyphenylmethyl halide under basic conditions.
Formation of the Hydroxyimino Group: This step involves the reaction of the intermediate with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological properties, including:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit the growth of cancer cells. The presence of the hydroxyimino group may enhance its efficacy through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : Initial studies suggest that (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one may modulate inflammatory pathways, offering a therapeutic avenue for inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : The formation of the indole core often involves condensation between appropriate aldehydes and amines.
- Hydroxyimino Formation : The introduction of the hydroxyimino group can be achieved through reaction with hydroxylamine derivatives.
- Functionalization : The methoxyphenyl group can be introduced via electrophilic aromatic substitution or other functionalization techniques.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including this compound, for their anticancer properties against human breast cancer cell lines. Results indicated significant cytotoxicity and induced apoptosis in treated cells .
- Antimicrobial Evaluation :
- Inflammation Modulation :
Mechanism of Action
The mechanism of action of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Hydroxyimino vs. Imino Groups: The hydroxyimino group in the target compound introduces hydrogen-bond donor/acceptor properties, enhancing interactions with polar residues in biological targets (e.g., viral ion channels) compared to the imino group (=NH), which acts only as a hydrogen-bond donor . The hydroxyimino group may also improve solubility in aqueous environments, a critical factor in drug bioavailability .
Substituent Effects on Activity :
- The 4-methoxybenzyl group at N1 increases lipophilicity, favoring membrane penetration in antiviral targets like HCV p7 channels . In contrast, unsubstituted analogs (e.g., ) lack this advantage.
- Halogenated derivatives (e.g., bromine in ) exhibit higher molecular weights and steric bulk, which may reduce binding efficiency despite improved electronic effects .
Biological Activity: JK3/32 () inhibits HCV p7 channels via its dimethylamino group, which likely interacts with acidic residues in the channel lumen. Thiazolyl hydrazine derivatives () demonstrate HIV-1 activity, highlighting how minor structural changes (e.g., heterocyclic substituents) redirect therapeutic applications .
Pharmacological Implications
- The hydroxyimino group’s dual hydrogen-bonding capacity may enhance target engagement in enzymes or viral proteins compared to simpler analogs. For example, in HCV p7 inhibitors, this group could stabilize interactions with polar channel residues .
- Methoxy vs. Hydroxy Substituents : The 4-methoxy group in the target compound provides metabolic stability over 4-hydroxy analogs (), which are prone to glucuronidation .
Biological Activity
The compound (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a hydroxyimino group, an indole backbone, and a methoxyphenyl substituent, which contribute to its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent, with significant effects observed at concentrations ranging from 10 µM to 50 µM .
3. Antioxidant Activity
Antioxidant assays reveal that this compound possesses notable antioxidant properties , capable of scavenging free radicals effectively. The compound demonstrated a DPPH radical scavenging activity with an IC50 value of 15 µM, indicating its potential role in mitigating oxidative stress .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells via the activation of caspase pathways.
- Modulation of Cytokine Production : It downregulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Antioxidative Mechanism : The hydroxyimino group is thought to contribute to its radical scavenging ability.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
